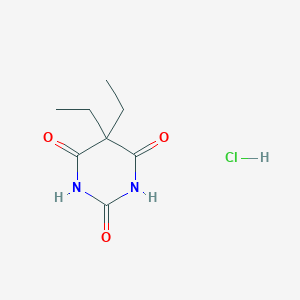

Barbital hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23851-27-6 |

|---|---|

Molecular Formula |

C8H13ClN2O3 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |

InChI Key |

SACKVYGWWZDWQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC.Cl |

Origin of Product |

United States |

Historical Scientific Context of Barbital Research

Early Discovery and Synthetic Endeavors

The emergence of barbital (B3395916) as a significant compound in medicinal chemistry is rooted in foundational 19th-century organic synthesis, culminating in its specific creation and refinement in the early 20th century.

Barbital, chemically known as diethylbarbituric acid, was first synthesized in 1902 by German chemists Emil Fischer and Joseph von Mering. wikipedia.orgwikidoc.orgwikipedia.org Their discovery was published in 1903. wikidoc.orgwikipedia.orgwikiwand.com The synthesis was achieved through the condensation of diethylmalonic ester with urea (B33335) in the presence of a base, specifically sodium ethoxide. wikipedia.orgwikiwand.com Another reported method involved treating the silver salt of barbituric acid with ethyl iodide. wikidoc.orgtandfonline.com The resulting compound was an odorless, white crystalline powder with a slightly bitter taste. wikidoc.orgwikipedia.orgwikiwand.com Following its discovery, the pharmaceutical company Bayer marketed the compound in 1904 under the trade name Veronal. wikipedia.orgwikipedia.org A soluble salt of barbital was also marketed by the Schering company as "Medinal". wikidoc.orgwikipedia.orgwikiwand.com

| Key Event | Researchers/Company | Year | Significance |

| First Synthesis | Emil Fischer & Joseph von Mering | 1902 | Creation of the first commercially marketed barbiturate (B1230296). wikipedia.orgwikidoc.orgwikipedia.org |

| Publication | Emil Fischer & Joseph von Mering | 1903 | Scientific disclosure of the new class of compounds. wikidoc.orgwikipedia.orgwikiwand.com |

| Commercialization | Bayer | 1904 | Market introduction under the trade name Veronal. wikipedia.orgwikipedia.org |

The synthesis of barbital was a direct extension of earlier work on its parent compound, barbituric acid. tifr.res.in In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid, also known as malonylurea, by combining urea with malonic acid, an acid derivative originally taken from apples. nih.govresearchgate.netnews-medical.netic.ac.uk This foundational synthesis created the core heterocyclic pyrimidine (B1678525) structure from which all barbiturates are derived. mdpi.com Barbituric acid itself is not pharmacologically active, but its discovery was the crucial first step that paved the way for the later development of its numerous derivatives. tifr.res.inmdpi.com

While von Baeyer first created barbituric acid, it was the French chemist Edouard Grimaux who developed and perfected the synthetic process in 1879. tandfonline.comnih.govresearchgate.netnews-medical.net Grimaux's work involved synthesizing barbituric acid from malonic acid, urea, and phosphorus oxychloride (POCl₃). wikipedia.org This refinement made the widespread development of barbiturate derivatives more feasible and accessible for further research. tandfonline.comnih.govresearchgate.net Later synthetic approaches for barbiturates commonly involved the reaction of diethyl malonate derivatives with urea. wikipedia.orglibretexts.org

Evolution of Barbiturate Chemistry and Analogs in Research

Following the initial synthesis of barbital, research efforts quickly turned towards creating and studying its chemical analogs, leading to a broad class of compounds with varied properties.

The group led by von Mering and Fischer, along with a researcher named Dilthey, synthesized and tested approximately 18 early analogs of barbital. tandfonline.comnih.gov One of the most significant early analogs was phenobarbital (B1680315), which was synthesized in 1911 by Hörlein by substituting one of barbital's ethyl groups with a phenyl radical. tandfonline.comnih.gov Bayer brought phenobarbital to the market in 1912 under the brand name Luminal. wikipedia.org

Further research into barbital analogs continued. In 1920, Roger Adams at Abbott Laboratories synthesized the ester of 5-butyl-5-ethyl-malonic acid. tandfonline.com This served as an intermediate for the synthesis of a butyl analog of barbital, butobarbital, which was ultimately synthesized by Arthur Dox of Parke Davis and Company in 1922. tandfonline.com Amobarbital, another analog, was first synthesized in Germany in 1923. mdpi.com Over time, more than 2,500 different barbiturates were synthesized based on the core structure. tandfonline.comnih.govlibretexts.org

| Analog | Year of Synthesis | Key Feature |

| Phenobarbital | 1911 | Substitution of an ethyl group with a phenyl radical. tandfonline.comnih.gov |

| Butobarbital | 1922 | A butyl analog of barbital. tandfonline.com |

| Amobarbital | 1923 | An analog with hypnotic sedative characteristics. mdpi.com |

The extensive research into barbiturate analogs was driven by the understanding that chemical modifications to the core barbituric acid molecule could systematically alter its properties. tandfonline.comnih.gov The pharmacological effects of barbiturates were found to be primarily dependent on the substituents at the C-5 position of the pyrimidine ring. mdpi.com This principle of structure-activity relationship (SAR) guided the synthesis of new compounds for research. gpatindia.com

Key findings from these structural modification studies include:

5,5-disubstitution: The presence of two substituent groups at the C-5 position was determined to be a primary requirement for sedative-hypnotic properties. gpatindia.com

Lipophilicity: Increasing the number of carbons in the alkyl chains at the C-5 position generally increases the lipophilicity of the drug. gpatindia.com

Polar Groups: Introducing polar functional groups at the C-5 position was found to yield compounds devoid of sedative-hypnotic or anticonvulsive activity. gpatindia.com

Thiobarbiturates: A significant modification was the replacement of the oxygen atom at the C-2 position with a sulfur atom, creating thiobarbiturates. ic.ac.ukgpatindia.com This work, carried out by Volwiler and Tabern of Abbott Laboratories, led to agents like Thiopental. nih.gov The addition of the sulfur group increased lipophilicity, resulting in a faster onset and shorter duration of action compared to the corresponding oxy-barbiturate. nih.govgpatindia.com

Nitrogen Substitution: Substitution on the nitrogen atoms at positions 1 or 3 of the diazine ring was also explored. tifr.res.ingpatindia.com Alkyl group substitution at these positions was found to retain anticonvulsive properties. gpatindia.com

These systematic chemical modifications allowed researchers to create a wide array of barbiturates, enabling the study of how specific structural features influenced their chemical and physical properties. mdpi.com

Foundational Research in Pharmacology and Structure-Activity Understanding

The development of barbital at the turn of the 20th century represents a pivotal moment in the history of medicine and pharmacology. It marked a transition from reliance on natural substances and inorganic salts to the era of synthetic organic chemistry for the rational design of therapeutic agents. The research leading to barbital's discovery was built upon the emerging principles of scientific pharmacology and the nascent understanding of how a chemical's structure dictates its biological effects.

By the late 19th and early 20th centuries, the field of pharmacology was establishing itself as a distinct scientific discipline. Prior to this, the agents used for sedation and sleep induction were limited and often fraught with issues. Substances like alcohol, opium alkaloids, bromides, and chloral (B1216628) hydrate (B1144303) were commonly used, but their therapeutic profiles were far from ideal. tandfonline.comnews-medical.net The scientific community was actively seeking improved hypnotic agents with greater efficacy and a better margin of safety.

This search was propelled by significant advances in organic chemistry. In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid (malonylurea) by condensing urea with malonic acid. tandfonline.comnews-medical.netmdpi.com However, barbituric acid itself was found to be devoid of any central nervous system activity. mdpi.comnih.gov It remained a chemical curiosity for decades until the groundbreaking work of Emil Fischer and Joseph von Mering.

Fischer and von Mering, working in Germany, embarked on a systematic investigation of derivatives of barbituric acid. Their approach was a hallmark of the new scientific pharmacology, moving beyond serendipitous discovery toward targeted chemical synthesis and biological testing. wikipedia.org Their collaboration led to the synthesis of diethylbarbituric acid in 1902, which they named Veronal. wikipedia.org When it was introduced to the market by the Bayer company in 1904, it was the first commercially available barbiturate and represented a significant breakthrough in pharmacotherapy for managing insomnia and nervous excitability. tandfonline.comwikipedia.org The introduction of barbital and its soluble sodium salt, Medinal, is considered a foundational event in the history of neuropharmacology, providing the first truly effective, synthetically derived sedative-hypnotics. wikipedia.orgnih.govnumberanalytics.com

The discovery of barbital was not accidental but the result of a deliberate application of early structure-activity relationship (SAR) principles. Fischer and von Mering were guided by the prevailing hypothesis that the presence of ethyl groups in a molecule could confer hypnotic properties. wikipedia.org Their research involved the systematic synthesis and pharmacological evaluation of various acylureas to test this theory.

Their investigation confirmed that the parent compound, barbituric acid, which lacks substituents at the fifth carbon position, is pharmacologically inactive. nih.govmdpi.com The crucial discovery was that di-substitution at the C5 position of the barbituric acid ring was essential for hypnotic activity. nih.govbenthamscience.com This principle became the cornerstone of barbiturate chemistry.

Fischer and von Mering prepared and tested several related compounds to understand the influence of the C5 substituents. Their research included the comparison of diethylacetyl urea, barbital (5,5-diethyl-barbituric acid), and dipropylmalonyl urea. They found that while diethylacetyl urea had hypnotic effects, it was only about as potent as existing drugs like sulphonal. In contrast, barbital was found to be a superior hypnotic. wikipedia.org They also found that increasing the alkyl chain length, as in dipropylmalonyl urea, increased potency further, but was associated with prolonged undesirable after-effects. wikipedia.org

This foundational work directly demonstrated that modifications to the chemical structure at the C5 position systematically altered the pharmacological properties of the compound. This understanding paved the way for future research. For instance, in 1911, the replacement of one of barbital's ethyl groups with a phenyl group led to the synthesis of phenobarbital, a more potent and long-acting agent that expanded the therapeutic application of barbiturates. nih.gov

Table 1: Early Structure-Activity Relationship Findings by Fischer and von Mering

This table summarizes the initial findings on how structural modifications influenced the hypnotic power of early ureide compounds.

| Compound Name | Structure | Key Structural Feature | Observed Hypnotic Power (Relative) |

| Diethylacetyl urea | Open-chain ureide | Contains two ethyl groups | Equal in power to sulphonal |

| Barbital (Veronal) | Closed-ring barbiturate | Two ethyl groups at C5 | Considered a significant improvement over existing hypnotics |

| Dipropylmalonyl urea | Closed-ring barbiturate | Two propyl groups at C5 | Four times as powerful as diethylacetyl urea |

Synthetic and Derivatization Studies of Barbital and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing barbital (B3395916) were established over a century ago and remain fundamental in organic chemistry. These classical routes typically involve the formation of the core pyrimidine (B1678525) ring structure from acyclic precursors.

Condensation Reactions Utilizing Diethylmalonic Ester and Urea (B33335)

The most prominent and widely recognized method for synthesizing barbital is the condensation reaction between a substituted malonic ester and urea. libretexts.orgmdpi.com This reaction, a cornerstone in the synthesis of many barbiturates, involves a twofold nucleophilic acyl substitution. libretexts.org

The synthesis commences with the reaction of diethylmalonic ester with urea. alchetron.com This condensation is conducted in the presence of a strong base, classically sodium ethoxide, which is prepared by dissolving sodium metal in absolute ethanol (B145695). alchetron.comprepchem.com The mixture is heated, often in an autoclave at around 108°C or under reflux conditions, to facilitate the cyclization reaction that forms the barbiturate (B1230296) ring. prepchem.com The reaction proceeds as the nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of the diethylmalonic ester.

Following the reaction, the resulting sodium salt of the barbital is typically precipitated. prepchem.com This salt is then dissolved in water and acidified, usually with hydrochloric acid, to precipitate the free barbital acid. prepchem.com The crude product can then be purified by recrystallization from hot water or alcohol to yield an odorless, white crystalline powder. alchetron.comprepchem.com

| Reactants | Reagents/Conditions | Product |

| Diethylmalonic Ester, Urea | 1. Sodium Ethoxide in absolute ethanol2. Heat (reflux or autoclave)3. Hydrochloric Acid (for workup) | Barbital (5,5-diethylbarbituric acid) |

Approaches Involving Silver Salts of Malonylurea and Ethyl Iodide

An alternative, historical method for the synthesis of barbital involves the alkylation of a pre-formed barbituric acid (malonylurea) core. This approach was reportedly used by Conrad and Guthzeit in 1881. nih.gov The process involves treating the argentic salt (silver salt) of barbituric acid with ethyl iodide. nih.govreddit.com

In this method, barbituric acid is first neutralized, for instance with an ammonia (B1221849) solution, and then treated with a stoichiometric excess of silver nitrate (B79036) to form the silver salt. reddit.com This isolated silver salt is subsequently ethylated at the C-5 position using ethyl iodide, with ethanol sometimes used as the solvent. reddit.com This reaction effectively adds the two essential ethyl groups to the 5-position of the pyrimidine ring, yielding barbital. nih.gov While historically significant, this method is less common in modern synthesis compared to the direct condensation of diethylmalonic ester with urea. libretexts.orgreddit.com

Advanced Synthetic Methodologies for Novel Barbital Derivatives

Modern synthetic efforts have shifted from the production of barbital itself to the creation of novel derivatives with modified structures. These advanced methodologies aim to introduce new functional groups or combine the barbiturate scaffold with other chemical moieties to explore new chemical space.

Alkylation Strategies for Modifying the Pyrimidine Ring

Beyond the classical C-5 alkylation, significant research has focused on the N-alkylation of the barbiturate pyrimidine ring. mdpi.com Introducing alkyl groups at the nitrogen positions (N-1 and N-3) can significantly alter the molecule's properties.

One common strategy involves reacting a 5,5-disubstituted barbituric acid, such as barbital, with an alkylating agent like an alkyl halide in the presence of a base. mdpi.com For example, various N-alkylated derivatives of barbiturates have been synthesized by refluxing the parent barbituric acid with an excess of an alkylating agent in absolute ethanol with potassium carbonate. This procedure facilitates the substitution of the hydrogen atoms on the ring's nitrogen atoms with alkyl groups.

The success of N-alkylation can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful, as the N-alkylation is indicated by the total disappearance of the N-H stretching mode band, which is typically observed in the 3100-3300 cm⁻¹ region of the spectrum for the parent compound.

Synthesis of Hybrid Compounds

A contemporary area of research involves the synthesis of hybrid molecules that covalently link a barbiturate structure with another pharmacologically relevant moiety. This approach aims to create single chemical entities with multi-faceted chemical properties.

Researchers have designed and synthesized barbiturate-nitrate hybrid compounds. mdpi.com These molecules incorporate a nitrate group, which can act as a nitric oxide (NO) donor, into the barbiturate structure. mdpi.com The synthetic strategy involves creating a barbiturate core that is functionalized with a linker chain terminating in a hydroxyl group. This hydroxyl group can then be nitrated using standard procedures, such as reaction with nitric acid in the presence of a dehydrating agent, to yield the final nitrate ester. The goal of these hybrids is to combine the structural features of the barbiturate zinc-binding group with the functionalities of a nitrate group. mdpi.com Other research has focused on creating barbiturate-sulfonate hybrids, which have also shown interesting chemical properties. nih.gov

Carbohydrate-Based Barbital Derivative Synthesis

The synthesis of novel heterocyclic compounds by incorporating carbohydrate moieties onto the barbital structure has been an area of active research. One common strategy involves the initial modification of barbital, which possesses an active N-H group at the N1 and N3 positions of its pyrimidine ring. This allows for reactions such as the one with formaldehyde (B43269) in an ethanol solvent to produce 1,3-bis(hydroxymethyl)barbital. This intermediate can then be further reacted with monosaccharide derivatives to create a series of diverse compounds. nih.gov

Another key synthetic route is the 1,3-dipolar Huisgen cycloaddition, a "click reaction," used to form 1,2,3-triazole compounds. This reaction is typically carried out by reacting a terminal azide (B81097) with propargylic derivatives in a mixed solvent system (MeOH, THF, and water) and is catalyzed by copper sulfate (B86663) and sodium ascorbate. nih.gov The condensation of per(trimethyl)silylbarbital with 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose in the presence of stannic chloride is another method used to yield β-coupled barbiturate N-D-glucopyranosyl derivatives. researchgate.net

These carbohydrate-barbital hybrids have been evaluated for their biological activities, particularly as α-glucosidase inhibitors. The resulting derivatives have demonstrated significant inhibitory activity against the α-glucosidase enzyme, with some compounds showing much greater potency than the standard drug, acarbose. nih.govgoogle.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Carbohydrate-Based Barbital Derivatives

| Compound | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) |

| 1t | 162.91 ± 1.8 | 787.27 ± 2.23 |

| 2t | 132.62 ± 1.42 | 787.27 ± 2.23 |

| 3t | 68.44 ± 2.11 | 787.27 ± 2.23 |

| 4t | 149.56 ± 0.98 | 787.27 ± 2.23 |

| 5t | 48.39 ± 3.32 | 787.27 ± 2.23 |

| Data sourced from in vitro studies on α-glucosidase enzyme inhibition. google.com |

Functionalization at the C5 Position with Amine Moieties

The pharmacological effects of barbiturates are heavily influenced by the substituents attached to the C5 position of the pyrimidine ring. mdpi.com Functionalization at this position with amine-containing groups has been achieved through various synthetic strategies.

A notable method involves a one-pot, three-component reaction at room temperature to achieve C(sp3)–H functionalization of barbituric acids. This reaction creates barbituric acid hydrazones through a C5 dehydrogenative aza-coupling. The process reacts barbituric acids with primary aromatic amines and tert-butyl nitrite (B80452) in an acetonitrile (B52724) solvent. A key advantage of this protocol is that it proceeds efficiently under ambient conditions without the need for any catalysts or additives. taylorandfrancis.com This approach allows for the synthesis of a diverse series of 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones, directly incorporating an amine-derived moiety at the critical C5 position. taylorandfrancis.com

Exploration of the Barbituric Acid Moiety in Compound Design

As a Functional Moiety for Enzyme Inhibition

The barbituric acid scaffold has proven to be a versatile building block for the design of various enzyme inhibitors. Derivatives have been synthesized and shown to be effective against several classes of enzymes.

For instance, a series of thirty-two barbituric acid derivatives, synthesized as zwitterionic adducts of diethyl ammonium (B1175870) salts, were screened for their inhibitory potential against jack bean urease. Several of these compounds exhibited potent urease inhibition, with some showing significantly more activity than the standard inhibitor, thiourea. wikipedia.org Molecular docking studies suggest that these derivatives bind to the urease enzyme, with the enol form being more stable than the keto form due to coordination with the catalytic nickel ion. wikipedia.org

In another application, a high-throughput screen identified a barbituric acid-based molecule, BC12, as a novel inhibitor of phosphodiesterase 7 (PDE7). mdpi.com Furthermore, as discussed previously, carbohydrate-based derivatives of barbital have been identified as potent α-glucosidase inhibitors. google.com

Table 2: Enzyme Inhibition by Barbituric Acid Derivatives

| Derivative Class | Target Enzyme | Lead Compound | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

| Diethyl ammonium salts | Urease | 5l | 17.2 ± 0.44 | Thiourea | 21.2 ± 1.3 |

| Diethyl ammonium salts | Urease | 4i | 17.6 ± 0.23 | Thiourea | 21.2 ± 1.3 |

| Carbohydrate-based | α-Glucosidase | 5t | 48.39 ± 3.32 | Acarbose | 787.27 ± 2.23 |

| IC50 values represent the concentration required for 50% inhibition. google.com |

For Immune Modulation

The barbituric acid structure has been utilized to create compounds with significant immunomodulatory and immunosuppressive properties. Research has identified specific barbituric acid-based molecules that can influence immune cell function.

One such compound, BC12, was found to exhibit unusually potent actions on T lymphocyte function. Studies on Jurkat T cells, a human T lymphocyte cell line, showed that treatment with BC12 resulted in a greater than 95% inhibition of IL-2 secretion following stimulation. This effect was not due to cytotoxicity but rather a blockage of IL-2 transcription upregulation in activated T cells. mdpi.com BC12 also demonstrated the ability to inhibit IL-2 secretion in human peripheral T lymphocytes and suppress the proliferation of primary murine T cells. Interestingly, an analog of BC12 that lacks PDE7 inhibitory activity displayed similar biological effects, suggesting that the immunomodulatory action is not mediated through PDE7 inhibition. mdpi.com Earlier studies also noted the immunosuppressive effects of various barbituric acid derivatives, observing an influence on humoral antibody response and phagocytic activity in mice.

For Inducing Apoptotic Effects

The barbituric acid scaffold has been explored for its potential in developing anticancer agents that function by inducing programmed cell death, or apoptosis. Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

A new barbituric acid derivative, designated BA-5, was investigated for its effects on hepatocellular carcinoma (HCC). The study found that BA-5 significantly inhibited the viability of both parental and sorafenib-resistant HCC cells. Mechanistic studies revealed that BA-5 induces cell apoptosis through the activation of a caspase-7/PARP-dependent signaling pathway. Treatment with BA-5 led to increased protein cleavage of both caspase-7 and PARP, key events in the execution phase of apoptosis. nih.gov This suggests that the barbituric acid moiety can be a foundational structure for developing agents that target and eliminate cancer cells by activating their intrinsic cell death machinery. nih.gov Patents have also been filed for barbiturate compounds intended for use in cancer therapy, with claims that they can be used for inducing apoptosis in tumor cells. google.com

Molecular Mechanisms of Action and Receptor Interaction Studies

GABAergic System Modulation

The primary mechanism of action for barbital (B3395916) hydrochloride involves its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. news-medical.netpatsnap.com

Barbital acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgpatsnap.com It binds to a site on the receptor-ionophore complex that is distinct from the binding sites for both the endogenous ligand GABA and for benzodiazepines. patsnap.comwikipedia.org This allosteric binding induces a conformational change in the receptor that enhances its affinity for GABA and potentiates the inhibitory effect of the neurotransmitter. patsnap.comwikipedia.org

At higher concentrations, a distinguishing feature of barbiturates like barbital is their ability to act as direct agonists of the GABA-A receptor. wikipedia.orgnih.gov This means they can directly open the associated chloride channel even in the absence of GABA, an action not typically seen with benzodiazepines. wikipedia.org This direct gating contributes significantly to the profound CNS depression and the narrow therapeutic index of barbiturates. wikipedia.org

| Action | Mechanism | Consequence |

| Allosteric Modulation | Binds to a unique site on the GABA-A receptor, increasing the receptor's affinity for GABA. patsnap.comwikipedia.org | Potentiates the natural inhibitory action of GABA. wikipedia.org |

| Direct Agonism | At higher concentrations, directly opens the chloride channel without GABA present. wikipedia.orgnih.gov | Causes significant neuronal inhibition independent of endogenous GABA levels. wikipedia.org |

The pharmacological effects of barbiturates are significantly influenced by the specific subunit composition of the pentameric GABA-A receptor. nih.gov Research using expressed human GABA-A receptors has demonstrated that the type of alpha (α) subunit is a critical determinant of the receptor's sensitivity to barbiturates like pentobarbital (B6593769). nih.gov

Receptors that include the α6 subunit show both a higher affinity and greater efficacy for direct activation by pentobarbital when compared to receptors containing other α subunits. nih.gov For example, the maximal current elicited by direct pentobarbital action on α6-containing receptors was found to be 150-170% of the maximal response to GABA, whereas for receptors with other α subunits, this value was substantially lower, ranging from 45% for α5 to 82% for α2. nih.gov The type of β subunit present in the receptor complex does not appear to modulate the direct action of pentobarbital to the same extent as the α subunit. nih.gov These subunit-specific differences indicate that barbiturates may interact with multiple distinct sites on the GABA-A receptor, with the availability and conformation of these sites being dependent on the receptor's subunit makeup. nih.gov

Table: Pentobarbital Efficacy at GABA-A Receptors with Different Alpha Subunits Data based on direct receptor activation, expressed as a percentage of the maximum GABA response.

| Alpha Subunit | Maximum Response (% of Max GABA) | Relative Efficacy |

| α6 | 150-170% | Very High |

| α2 | 82% | High |

| α5 | 45% | Low |

| Other (α1, α3, α4) | Intermediate | Moderate |

Barbital enhances GABAergic inhibition primarily by altering the gating dynamics of the GABA-A receptor's integral chloride (Cl⁻) channel. news-medical.netdrugbank.com Unlike benzodiazepines, which increase the frequency of channel openings, barbiturates increase the mean open time of the channel when GABA is bound. wikipedia.orgpatsnap.comwikipedia.orgyoutube.com

The prolonged opening of the chloride channel mediated by barbital leads to an increased influx of negatively charged chloride ions into the postsynaptic neuron. patsnap.compatsnap.compatsnap.com This influx of anions causes the neuron's interior membrane potential to become more negative, a state known as hyperpolarization. patsnap.comwikipedia.org

By hyperpolarizing the membrane, barbital moves the neuron's resting potential further from the threshold required to initiate an action potential. patsnap.comwikipedia.org This stabilization of the membrane potential makes the neuron less responsive to excitatory neurotransmission, leading to a generalized depression of neuronal activity. news-medical.netpatsnap.com This postsynaptic inhibition is the fundamental mechanism underlying the sedative effects of barbital hydrochloride. patsnap.com Studies have shown that barbiturates can directly hyperpolarize hippocampal neurons and significantly prolong the duration of inhibitory postsynaptic potentials (IPSPs). scispace.com

Chronic administration of barbiturates can lead to pharmacological tolerance, necessitating higher doses to produce the original effect. patsnap.com In vitro research has explored the molecular basis for this phenomenon. nih.gov Studies using brain membrane preparations from mice made tolerant to phenobarbital (B1680315) showed a significant attenuation in the ability of the barbiturate (B1230296) to potentiate GABA-mediated chloride flux. nih.gov

These experiments also revealed a degree of cross-tolerance with benzodiazepines. nih.gov The potentiation of chloride influx by the benzodiazepine flunitrazepam was also diminished in the phenobarbital-tolerant tissue, suggesting that chronic barbiturate exposure induces adaptive changes in the GABA-A receptor complex that reduce its sensitivity to both classes of drugs. nih.gov In contrast, the modulatory effects of ethanol (B145695) on the chloride channel were unaffected, indicating distinct mechanisms of tolerance development. nih.gov These findings support the hypothesis that tolerance to barbiturates involves a functional uncoupling or altered modulation of the GABA-A receptor-chloride channel complex. nih.gov

Non-GABAergic Receptor Interactions

While barbital's primary effects are mediated through the GABA system, it also interacts with other non-GABAergic receptors and channels, contributing to its broad pharmacological profile. wikipedia.org

Voltage-Gated Ion Channels: Barbiturates have been demonstrated to inhibit the function of various voltage-gated ion channels. They can reduce the influx of calcium through voltage-gated calcium channels, an action that may decrease presynaptic neurotransmitter release. wikipedia.organnualreviews.orgnih.govnih.gov Additionally, effects on voltage-gated sodium and potassium channels in neuronal axons have been reported, which can further depress neuronal excitability. nih.govrupress.org

Other Ligand-Gated Ion Channels: At anesthetic concentrations, barbiturates can block the function of other ligand-gated ion channels, including neuronal nicotinic acetylcholine (B1216132) (nACh) receptors. wikipedia.org This interaction is not central to their primary sedative action but may play a role in some of their other physiological effects. wikipedia.org

Table: Summary of Non-GABAergic Targets of Barbiturates

| Target Receptor/Channel | Effect | Potential Consequence |

| AMPA/Kainate Receptors | Antagonism / Blockade wikipedia.org | Reduction of excitatory neurotransmission. wikipedia.org |

| NMDA Receptors | Inhibition (low potency for barbital) nih.gov | Contribution to CNS depression. |

| Voltage-Gated Ca²⁺ Channels | Inhibition wikipedia.orgnih.gov | Decreased presynaptic neurotransmitter release. annualreviews.org |

| Voltage-Gated Na⁺/K⁺ Channels | Blockade nih.govrupress.org | Decreased neuronal excitability. |

| Nicotinic Acetylcholine Receptors | Blockade wikipedia.org | Contribution to side effect profile. wikipedia.org |

Antagonism of Neuronal Acetylcholine Receptor Subunits (α4, α7)

The neuronal nAChRs are widely expressed in the central nervous system and have varied subunit compositions. nih.gov While specific studies on barbital's direct antagonism of α4 and α7 subunits are not extensively detailed, research on other barbiturates provides insight. For instance, different enantiomers of barbiturates have been found to bind to distinct inter- and intrasubunit sites on nAChRs, highlighting the structural specificity of these interactions. nih.gov Thiopental, another barbiturate, has been shown to suppress nicotine-elicited currents in rat medial habenula neurons, which are rich in nAChRs. nih.gov This body of evidence supports the role of barbiturates as modulators of nAChR function.

Modulation of Glutamate Receptors (e.g., Glutamate Receptor 2, Ionotropic Kainate 2, AMPA/Kainate)

In addition to their effects on inhibitory neurotransmission, barbiturates also modulate excitatory signaling by blocking subtypes of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. wikipedia.orgnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and this inhibitory action on its receptors contributes significantly to the CNS-depressant effects of barbiturates. wikipedia.org

Research using GluR2 null mutant mice has been instrumental in exploring this interaction. These studies revealed that AMPA receptors are less sensitive to inhibition by barbiturates like pentobarbital, thiopental, and phenobarbital in the absence of the GluR2 subunit. nih.gov This indicates that the GluR2 subunit is important for the inhibitory action of barbiturates on AMPA receptors. nih.gov The combined effect of potentiating inhibitory GABA-A receptors and inhibiting these excitatory glutamate receptors is believed to underlie the potent central nervous system depressant properties of the barbiturate class. wikipedia.org

| Barbiturate | IC50 in Wild-Type Neurons (μM) | IC50 in GluR2-Deficient Neurons (μM) |

|---|---|---|

| Pentobarbital | 51 | 301 |

| Thiopental | 34 | 153 |

| Phenobarbital | 205 | 930 |

Inhibition of Voltage-Gated Calcium Channels

Barbiturates have been demonstrated to inhibit the release of the excitatory neurotransmitter glutamate, an effect mediated through their action on P/Q-type high-voltage activated calcium channels. wikipedia.orgnih.gov By inhibiting these channels, barbiturates reduce the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release. This action provides another pathway, distinct from direct glutamate receptor antagonism, by which barbiturates can suppress excitatory neurotransmission.

Modulation of Benzodiazepine Receptor Binding Affinity

Barbiturates allosterically modulate GABA-A receptors at a binding site distinct from that of benzodiazepines. wikipedia.org However, studies have shown a functional interaction between these sites. Acute administration of barbiturates has been found to increase benzodiazepine receptor binding in vivo. This effect is dose-dependent and is believed to be due to a change in the apparent affinity of the benzodiazepine receptors.

A study investigating a series of barbiturates demonstrated their potency in augmenting benzodiazepine receptor binding. The rank order of potency was found to be secobarbital > pentobarbital > amobarbital > phenobarbital > barbital. This order correlates with the known anesthetic and hypnotic activity of these compounds, suggesting that the modulation of benzodiazepine receptor affinity is a relevant component of their mechanism of action.

Intermolecular Interactions and Charge Transfer Complexes

The molecular structure of barbital, with its multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), makes it an ideal building block for supramolecular chemistry. researchgate.net It readily participates in the formation of well-defined, non-covalent interactions.

Formation of Supramolecular Synthons and Homodimers

In the solid state, barbital molecules self-assemble through specific and predictable hydrogen bonding patterns known as supramolecular synthons. nih.gov The pyrimidine-2,4,6(1H,3H,5H)-trione core structure allows for the creation of robust hydrogen-bonded networks. researchgate.net These interactions typically involve the formation of homodimers, where two barbital molecules are linked by N-H···O=C hydrogen bonds. These dimeric units can then further assemble into higher-order structures, such as molecular "tapes" or sheets, defining the crystal architecture. nih.gov The study of these synthons is a key aspect of crystal engineering, aiming to rationalize the complex intermolecular forces that dictate crystal packing. researchgate.net

Interactions with π-Acceptor Compounds (e.g., DBQ, TCNQ, CHL, CLA)

Barbital can act as an electron donor in reactions with various π-acceptor compounds, leading to the formation of charge-transfer (CT) complexes. Research has demonstrated the synthesis and isolation of solid-state CT complexes between barbital and acceptors such as 2,6-dibromoquinone-4-chloroimide (DBQ), tetracyanoquinodimethane (TCNQ), chloranil (CHL), and chloranilic acid (CLA).

Spectroscopic and elemental analyses have confirmed a 1:1 stoichiometry for these complexes. nih.gov The interaction with CHL, TCNQ, and DBQ occurs primarily through an n → π* transition, while the complex with CLA is formed via an intermolecular hydrogen bond. nih.gov These charge-transfer products exhibit distinct thermal stability, as determined by thermogravimetric analysis. nih.gov

| Complex | Decomposition Temperature (°C) | Interaction Type |

|---|---|---|

| (Barbital–DBQ) | 175 | n → π |

| (Barbital–TCNQ) | 200 | n → π |

| (Barbital–CHL) | 145 | n → π* |

| (Barbital–CLA) | 170 | Hydrogen Bond |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a critical component in the molecular mechanism of action for barbital and related compounds, governing both their interactions with biological targets and their solid-state structures. The barbital molecule possesses well-defined hydrogen bond donor and acceptor sites that facilitate these interactions. The two imide (N-H) groups on the pyrimidine (B1678525) ring act as hydrogen bond donors, while the three carbonyl (C=O) groups serve as hydrogen bond acceptors nih.govnih.gov. This configuration allows barbital to form specific and robust hydrogen bonding networks that are essential for its pharmacological activity and crystal engineering applications.

Receptor Interaction Studies

Barbital and other barbiturates exert their primary pharmacological effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor wikipedia.org. They bind to a site on the receptor complex that is distinct from the binding site of the endogenous ligand, GABA wikipedia.org. While high-resolution crystal structures of barbital hydrochloride bound directly to the GABA-A receptor are not available, significant insights have been gained from structural analyses of other barbiturates, such as pentobarbital and thiopental, in complex with model proteins like apoferritin. These studies suggest that the binding sites on apoferritin and the GABA-A receptor share notable structural similarities nih.gov.

X-ray crystallography has revealed that the recognition of barbiturates within these protein binding cavities involves a combination of polar and nonpolar interactions nih.gov. A key feature of this binding is the formation of specific hydrogen bonds. For instance, a hydrogen bond is consistently observed between a ring nitrogen atom of the barbiturate (acting as the donor) and the hydroxyl group of a serine residue (acting as the acceptor) within the binding pocket researchgate.net. This interaction is geometrically well-defined, with typical nitrogen-oxygen distances measured in the range of 2.83 to 2.87 Å, indicating a strong hydrogen bond that helps to anchor the ligand in the correct orientation for its modulatory effects researchgate.net.

| Barbiturate | Donor Group (Barbiturate) | Acceptor Group (Protein Residue) | N–O Distance (Å) | Reference |

|---|---|---|---|---|

| Thiopental | Ring N–H | Ser-27 –OH | 2.87 | researchgate.net |

| Pentobarbital | Ring N–H | Ser-27 –OH | 2.83 | researchgate.net |

Supramolecular Assembly and Crystal Engineering

The hydrogen bonding capabilities of barbital are also evident in its solid-state structures and its ability to form multicomponent crystals (co-crystals) nih.govmdpi.com. In these structures, barbital molecules self-assemble or assemble with co-former molecules through predictable hydrogen bond patterns known as supramolecular synthons.

The most common interaction is the N–H···O=C hydrogen bond, which leads to the formation of various motifs nih.govmdpi.com. Barbital can form homodimers through a two-point hydrogen bond interaction, creating a characteristic R2²(8) ring motif nih.govresearchgate.net. These dimers can then extend into one-dimensional chains or tapes researchgate.net. In the presence of other molecules with complementary hydrogen bonding sites, such as melamine or metformin (B114582), barbital can form extensive and stable hydrogen-bonded networks, demonstrating the versatility of its donor and acceptor groups mdpi.com. Analysis of these co-crystal structures provides fundamental insights into the intermolecular forces that dictate molecular recognition.

| Synthon Type | Donor Group (Barbital) | Acceptor Group | Resulting Motif/Network | Reference |

|---|---|---|---|---|

| Homodimer | N–H | C=O (another Barbital) | Forms a centrosymmetric R2²(8) ring | nih.gov |

| Heterosynthon | N–H | N-atom (e.g., in Metformin) | Connects different molecules into chains or layers | mdpi.com |

| Heterosynthon | N–H | C=O (e.g., in Metformin) | Links barbital to co-former molecules | mdpi.com |

These detailed studies of hydrogen bonding networks, both at the receptor level and in the solid state, are crucial for understanding the structure-activity relationships of barbital and for the rational design of new molecules with targeted pharmacological properties.

Structure Activity Relationship Sar Studies on Barbital and Its Analogs

Influence of Substituents on the Barbituric Acid Core

The core structure of barbituric acid is the foundation upon which the diverse activities of this class of compounds are built. Strategic modifications at key positions are essential for eliciting the desired pharmacological response.

For a barbiturate (B1230296) to possess sedative-hypnotic activity, it is crucial that the 5th carbon position is disubstituted with alkyl or aryl groups. pharmatutor.org Barbituric acid itself, lacking substituents at this position, is devoid of central nervous system (CNS) depressant effects due to its low lipophilicity. nih.gov The nature of these substituents dictates the compound's lipid solubility and, consequently, its ability to cross the blood-brain barrier.

The combined number of carbon atoms in the two substituents at the C-5 position is a key determinant of hypnotic potency and duration of action. Optimal hypnotic activity is generally observed when the total number of carbon atoms in these two side chains is between 6 and 10. slideshare.net Increasing the carbon count beyond this range can lead to a decrease in activity or the emergence of convulsant properties. pharmatutor.org

| Compound | R1 Substituent (at C5) | R2 Substituent (at C5) | Total Carbons at C5 | Relative Hypnotic Activity |

|---|---|---|---|---|

| Barbital (B3395916) | Ethyl | Ethyl | 4 | Moderate |

| Amobarbital | Ethyl | Isopentyl | 7 | High |

| Pentobarbital (B6593769) | Ethyl | 1-Methylbutyl | 7 | High |

| Secobarbital | Allyl | 1-Methylbutyl | 8 | Very High |

Alkylation of one of the nitrogen atoms (at position 1 or 3) in the barbituric acid ring can significantly alter the pharmacological profile. For instance, N-methylation generally leads to compounds with a more rapid onset and shorter duration of action. pharmatutor.orgslideshare.net An example is mephobarbital, the N-methylated analog of phenobarbital (B1680315), which is metabolized to phenobarbital in the body. nih.govdrugs.com However, disubstitution at both nitrogen atoms results in a loss of acidic character and renders the compound inactive. slideshare.net Esterification of the 1,3-diazine nitrogens has been reported to decrease hypnotic activity.

| Compound | N1-Substituent | N3-Substituent | Effect on Activity |

|---|---|---|---|

| Phenobarbital | H | H | Long-acting anticonvulsant |

| Mephobarbital | CH3 | H | Metabolized to phenobarbital, shorter onset |

| Hexobarbital (B1194168) | CH3 | H | Short-acting hypnotic |

| N,N'-disubstituted analogs | Alkyl/Aryl | Alkyl/Aryl | Inactive |

The characteristics of the substituents at the 5th position have a profound impact on the potency and nature of the barbiturate's activity. The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, into the alkyl side chains at C5 decreases lipid solubility and subsequently reduces or abolishes hypnotic activity. pharmatutor.orgslideshare.net

Conversely, the presence of alicyclic or aromatic substituents at the C5 position tends to confer greater potency compared to aliphatic substituents with the same number of carbon atoms. nih.gov Phenobarbital, for example, which contains a phenyl group at C5, is a potent anticonvulsant. europa.eu The introduction of a double bond (unsaturation) in one of the alkyl chains at C5 can increase potency and also make the compound more susceptible to metabolic degradation, leading to a shorter duration of action. pharmatutor.org

| Compound | C5 Substituents | Key Structural Feature | Primary Activity |

|---|---|---|---|

| Barbital | Ethyl, Ethyl | Saturated alkyl chains | Sedative-hypnotic |

| Phenobarbital | Ethyl, Phenyl | Aromatic ring | Anticonvulsant |

| Secobarbital | Allyl, 1-Methylbutyl | Unsaturated (allyl) chain | Short-acting hypnotic |

Lipophilicity and Alkyl Chain Length Correlations

A critical factor governing the activity of barbiturates is their lipophilicity, often quantified by the octanol-water partition coefficient (log P). nih.gov There is a parabolic relationship between lipophilicity and hypnotic activity, with an optimal log P value around 2 for maximal potency. wikipedia.org As the total number of carbon atoms in the 5,5-substituents increases, so does the lipophilicity.

Branching of the alkyl chains at the C5 position also enhances lipid solubility. Branched-chain isomers are generally more potent and have a shorter duration of action than their straight-chain counterparts. slideshare.net For example, pentobarbital (with a branched 1-methylbutyl group) is more potent than amobarbital (with an isopentyl group). slideshare.net While increased lipophilicity facilitates passage across the blood-brain barrier, leading to a faster onset of action, it also promotes redistribution into peripheral tissues and more rapid metabolic inactivation, resulting in a shorter duration of action. nih.gov

| Compound | C5 Substituents | log P | Duration of Action |

|---|---|---|---|

| Barbital | Ethyl, Ethyl | 0.83 | Long |

| Phenobarbital | Ethyl, Phenyl | 1.47 | Long |

| Pentobarbital | Ethyl, 1-Methylbutyl | 2.1 | Short to Intermediate |

| Thiopental | Ethyl, 1-Methylbutyl (Thio-analog) | 3.1 | Ultra-short |

Modifications to the 2nd-Position Oxygen (e.g., Thiobarbiturate Derivatives)

Replacing the oxygen atom at the C2 position of the barbituric acid ring with a sulfur atom gives rise to thiobarbiturates. This modification significantly increases the lipophilicity of the molecule. nih.gov As a result, thiobarbiturates, such as thiopental, exhibit a more rapid onset of action and a shorter duration of action compared to their oxybarbiturate counterparts (e.g., pentobarbital). slideshare.netnih.gov The high lipid solubility of thiobarbiturates allows for rapid entry into the CNS, leading to a swift induction of anesthesia. litfl.com However, this is followed by a quick redistribution from the brain into other body tissues, which terminates their primary anesthetic effect. nih.gov Thiopental is also metabolized in the liver to pentobarbital, which is an active metabolite. drugbank.com

| Compound | Structure at C2 | Relative Lipophilicity | Onset of Action | Duration of Action |

|---|---|---|---|---|

| Pentobarbital | C=O (Oxybarbiturate) | Lower | Slower | Short to Intermediate |

| Thiopental | C=S (Thiobarbiturate) | Higher | Rapid | Ultra-short |

Stereochemical Considerations and Enantiomeric Activity

When a barbiturate has a chiral center, typically at a substituted carbon in one of the C5 side chains, the different enantiomers can exhibit distinct pharmacological activities. Generally, the S-enantiomers of barbiturates are found to be more potent in their CNS depressant effects than the corresponding R-enantiomers. nih.gov For instance, the (+)-S-isomer of hexobarbital is the more potent enantiomer. nih.gov

In some cases, the enantiomers can have qualitatively different effects. For example, with the experimental compound 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), the R-enantiomer produces anesthesia, while the S-enantiomer is a convulsant. litfl.com The stereoselective effects of barbiturates are thought to arise from differential interactions with their target receptors in the CNS, such as the GABA-A receptor. wikipedia.org The clearance of hexobarbital enantiomers can also differ, with the R(-) enantiomer being cleared almost ten times faster than the S(+) enantiomer. wikipedia.org

| Compound | Enantiomer | Observed Effect |

|---|---|---|

| Hexobarbital | (+)-S-Hexobarbital | More potent anesthetic |

| (-)-R-Hexobarbital | Less potent anesthetic | |

| N-methyl-cyclobarbital (MCB) | (-)-R-MCB | More potent anesthetic |

| (+)-S-MCB | Less potent anesthetic | |

| 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB) | R-MPPB | Anesthetic |

| S-MPPB | Convulsant |

Advanced Analytical Methodologies for Barbital Hydrochloride Research

Chromatographic Techniques

Chromatography remains the cornerstone for the separation and determination of barbital (B3395916) hydrochloride in diverse matrices. ijsra.netresearchgate.net Both liquid and gas chromatography techniques are widely utilized, each offering distinct advantages for specific analytical challenges. ijsra.netresearchgate.net These methods are crucial in forensic analysis, toxicological studies, and pharmaceutical quality control. ijsra.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of barbiturates due to its versatility and wide range of available stationary and mobile phases. researchgate.netunodc.org

Reversed-phase HPLC is the most common mode of liquid chromatography used for the analysis of barbital and other barbiturates. ijsra.netunodc.org In this technique, a nonpolar stationary phase, typically an octadecyl-silica (C18) column, is used with a polar mobile phase. ijsra.netunodc.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. unodc.orgsigmaaldrich.com The pH of the mobile phase can be adjusted to control the retention of the analytes. For instance, an acidic mobile phase ensures that the barbiturates are in their non-ionized form, leading to increased retention on the nonpolar column.

Table 1: Examples of RP-HPLC Systems for Barbital Analysis

| Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Octadecyl-silica (C18) | Acetonitrile:water (30:70 v/v) | UV at 220 nm | unodc.org |

| ZORBAX Eclipse XDB-C18 | Methanol:water (50:50 v/v) | UV at 214 nm | ijsra.net |

| Ascentis® C18 | Methanol:water (50:50 v/v) | Not Specified | sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. ijsra.netresearchgate.net UPLC systems operate at higher pressures, which is a key factor in their enhanced performance. ijsra.net

For barbiturate (B1230296) analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective method for detection and quantification in complex biological matrices like urine. ijsra.netnih.govresearchgate.net This technique can prevent the loss of samples that may occur with other methods and saves considerable time. ijsra.net

Table 2: UPLC Systems for Barbital Analysis

| Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Accucore C18 (2.1 mm × 100 mm, 2.6 µm) | Gradient elution with acetonitrile and 0.1% formic acid in water | Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |

| Acquity UPLC BEH C18 | Alkaline mobile phase (pH 9) | QqQ-MS/MS | researchgate.net |

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the mobile phase at a concentration above its critical micelle concentration. nih.govnih.gov This creates a micellar solution that can be used as the mobile phase. A key advantage of MLC is the ability to directly inject biological samples like serum and urine, as the micelles can solubilize proteins and other matrix components, reducing the need for extensive sample preparation. nih.govnih.gov

In the analysis of barbiturates, MLC has been successfully used with a C18 column and a mobile phase containing SDS and an organic modifier like propanol, butanol, or pentanol. nih.gov This technique allows for the resolution and determination of multiple barbiturates in a single run with an analysis time of less than 8 minutes. nih.gov

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. globalresearchonline.net Key validation parameters according to the International Conference on Harmonisation (ICH) guidelines include linearity, precision, accuracy, robustness, and specificity. globalresearchonline.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. globalresearchonline.net For barbital analysis, linearity is often established with a correlation coefficient (r²) greater than 0.99. nih.govresearchgate.netnih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net For barbital analysis, RSD values are typically below 20%. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by recovery studies in spiked samples.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Specificity: This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org

Table 3: Method Validation Parameters for Barbital Analysis

| Parameter | Typical Acceptance Criteria/Results | Reference |

|---|---|---|

| Linearity (r²) | >0.999 | nih.gov |

| Limit of Detection (LOD) | 30-70 ng/mL (in serum) | nih.gov |

| Repeatability (RSD) | <1.8% | nih.gov |

| Intermediate Precision (RSD) | <1.8% | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This method is highly sensitive and is widely used in both clinical and forensic toxicology. nih.gov

A key consideration in the GC analysis of barbiturates is the need for derivatization. govst.edu Derivatization is a process where the analyte is chemically modified to produce a new compound that has properties more suitable for GC analysis. For barbiturates, this often involves methylation to increase their volatility and improve their chromatographic behavior. nih.gov "Flash methylation" using reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be performed in the hot injection port of the gas chromatograph. nih.gov

The separation in GC is achieved using a capillary column, and the identification and quantification are performed using selective ion monitoring (SIM) with a mass spectrometer. nih.gov

Table 4: GC-MS Conditions for Barbital Analysis

| Derivatization Agent | Column | Detection | Reference |

|---|---|---|---|

| Trimethylanilinium hydroxide (TMAH) | Capillary Column | Mass Spectrometry (MS) with Selective Ion Monitoring (SIM) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the separation and presumptive identification of barbital. ijsra.net The technique relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. nih.gov For barbiturates like barbital, silica (B1680970) gel plates (e.g., Silica gel Si 60F254) are commonly employed as the stationary phase. unodc.org

The choice of mobile phase is critical for achieving effective separation. A common solvent system is a mixture of chloroform (B151607) and acetone, often in a 9:1 (v/v) ratio. researchgate.net The separation is based on the relative affinities of the compounds for the stationary and mobile phases, resulting in different migration distances (Rf values) on the TLC plate. nih.gov After development, the separated spots are visualized. Barbital can be detected under UV light at 254 nm. unodc.orgtandfonline.com Chemical visualization agents can also be used; for instance, spraying with a mercuric sulfate or mercuric chloride diphenylcarbazone (B146866) reagent produces colored spots, with barbiturates typically appearing as purple or violet spots on a pink background. researchgate.netlibretexts.org

Table 1: Representative TLC Systems for Barbital Analysis

| Stationary Phase | Mobile Phase | Detection Method | Reference |

|---|---|---|---|

| Silica Gel Si 60F254 | Chloroform:Acetone (9:1 v/v) | UV light (254 nm), Mercuric Sulfate Spray | unodc.orgresearchgate.net |

| Silica Gel | Dichloromethane–ethyl acetate (B1210297)–formic acid | UV light (254 nm) | unodc.org |

| Silica Gel | Chloroform-acetate (80:20) | Mercuric chloride diphenyl carbazone spray | libretexts.org |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. unodc.org It offers advantages such as short analysis times, small sample volume requirements, and high separation efficiency. unodc.orgeopcw.com For the analysis of barbital, Capillary Zone Electrophoresis (CZE) is a common mode. nist.gov

The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary dimensions. In CE, barbiturates can be separated based on differences in their charge-to-mass ratios. unodc.org Furthermore, CE is particularly useful for chiral separations of barbiturates that exist as enantiomers. This is achieved by adding chiral selectors, most commonly cyclodextrins, to the running buffer. unodc.org Micellar electrokinetic capillary chromatography (MEKC), a variant of CE, uses surfactants to form micelles, which act as a pseudo-stationary phase to separate neutral and charged analytes like barbital. unodc.org Detection is typically performed using UV-Vis absorbance detectors set at specific wavelengths, such as 200 nm or 254 nm.

Table 2: Capillary Electrophoresis Parameters for Barbital Analysis

| CE Mode | Capillary | Background Electrolyte (BGE) | Applied Voltage | Detection | Reference |

|---|---|---|---|---|---|

| Chiral CE | Uncoated fused silica (50 µm i.d., 50 cm length) | Buffer with cyclodextrin (B1172386) selector | 15 kV | UV Absorbance (200 nm, 254 nm) | |

| In-line SPE-CZE | - | - | - | UV-Vis | nist.gov |

Spectroscopic and Spectrometric Characterization Methods

Following separation, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the structure of barbital hydrochloride.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS, LC-ESI-MS/MS, LC-APCI-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly specific and sensitive tool for the definitive identification and quantification of barbital. unodc.orgeopcw.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, barbital is first vaporized and separated on a GC column before entering the mass spectrometer. Due to the polar nature of barbiturates, derivatization is often necessary to improve their chromatographic behavior and thermal stability. A common derivatization technique is methylation, which can be performed "flash methylation" in a hot injection port using reagents like trimethylanilinium hydroxide (TMAH). Electron ionization (EI) is a frequently used ionization source in GC-MS, which generates characteristic fragmentation patterns that serve as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for the analysis of less volatile and thermally labile compounds like barbital, often without the need for derivatization. The compound is separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of barbiturates, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) provides even greater specificity by selecting a precursor ion (e.g., the molecular ion of barbital, [M-H]⁻ at m/z 183) and fragmenting it to produce characteristic product ions (e.g., m/z 42). This technique, known as multiple reaction monitoring (MRM), is highly sensitive and selective for quantification.

Table 3: Mass Spectrometric Data for Barbital

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| LC-ESI-MS/MS | Negative | 183.0 | 42.0 | |

| GC-CI-MS | - | 185.0 ([M+H]+) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. unodc.org The UV spectrum of barbital is highly dependent on the pH of the solution due to keto-enol tautomerism and ionization. This characteristic is exploited for its identification and quantification.

In acidic solutions (pH < 2), the non-ionized form of barbital exists, which typically shows minimal absorption in the 230-280 nm range. As the pH increases to around 10, the first ionization occurs, forming a mono-anionic species, which results in a distinct absorption maximum. At a highly alkaline pH (e.g., pH 13), the di-anionic species is formed, leading to a bathochromic (shift to longer wavelength) and hyperchromic (increase in absorbance) effect, with a characteristic absorption maximum often observed around 255 nm. The spectral shifts between different pH values are a key feature used for the identification of barbiturates.

Table 4: pH-Dependent UV Absorption Characteristics of Barbital

| Condition | Species | Expected λmax (nm) | Reference |

|---|---|---|---|

| Acidic (e.g., pH < 2) | Non-ionized | Minimal absorption above 230 nm | |

| Alkaline (e.g., pH 10) | Mono-anionic | Distinct absorption peak | |

| Highly Alkaline (e.g., pH 13) | Di-anionic | ~255 nm |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. These techniques are valuable for the characterization and discrimination of different barbiturates.

Infrared (IR) Spectroscopy: The IR spectrum of barbital exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key bands include those for N-H stretching, C=O (carbonyl) stretching, and C-N stretching of the pyrimidine (B1678525) ring. The carbonyl groups typically show multiple strong absorption bands in the region of 1770-1690 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of barbital also shows characteristic peaks related to its molecular vibrations. For instance, a prominent peak around 653 cm⁻¹, attributed to the symmetric breathing vibration of the pyrimidine ring, can be used to identify barbiturates. Differences in the C-H stretching region (2800–3100 cm⁻¹) can help differentiate between various barbiturates based on their alkyl side chains. Confocal Raman microscopy allows for the characterization of powdered drug samples directly with minimal sample preparation.

Table 5: Key Vibrational Frequencies for Barbital

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretching | ~1770-1690 (multiple bands) | - | |

| Pyrimidine Ring Breathing | - | ~653 | |

| C-H Stretching | - | ~2800-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of barbital.

Proton (¹H) NMR: The ¹H NMR spectrum of barbital provides information about the different types of protons in the molecule. In a solvent like DMSO-d₆, the spectrum typically shows a broad singlet for the N-H protons around 11.6 ppm. The ethyl groups at the C5 position give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. For barbital in DMSO-d₆, the methylene protons appear as a quartet around 1.82 ppm, and the methyl protons appear as a triplet around 0.75 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the barbital molecule. The spectrum will show distinct signals for the carbonyl carbons, the quaternary C5 carbon, and the carbons of the ethyl groups. This provides further confirmation of the molecular structure.

Table 6: ¹H NMR Chemical Shifts for Barbital (in DMSO-d₆)

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-H | ~11.6 | Singlet (broad) | |

| -CH₂- (ethyl) | ~1.82 | Quartet | |

| -CH₃ (ethyl) | ~0.75 | Triplet |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary analytical technique for elucidating the crystal structure and solid-state properties of pharmaceutical compounds like barbital. mdpi.commdpi.com This method is crucial for identifying different polymorphic forms, which can have distinct physical properties. mdpi.com The analysis of crystalline samples of barbital, obtained through methods such as isothermal crystallization or sublimation, has confirmed its ability to form multiple polymorphic modifications. mdpi.com

In a study on a multicomponent crystal containing barbital and metformin (B114582), Powder X-ray Diffraction (PXRD) was used to confirm the purity of the crystalline phase. researchgate.net The experimental PXRD pattern of the new crystal was compared against a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data to ensure a match. researchgate.net This analysis also identified the characteristic diffraction peaks of the starting materials, Metformin HCl and Barbital Sodium, to verify the formation of a new entity. researchgate.net For related compounds like phenobarbital (B1680315), XRD has been instrumental in determining the crystal structures of its various forms, revealing details about the unit cell, space group, and the network of hydrogen bonds that provide crystal cohesion. nih.govnih.gov

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Barbital-Related Compounds This table is for illustrative purposes. Data is derived from studies on barbital and metformin multicomponent crystals.

| Compound | Characteristic Diffraction Peaks (2θ) |

| Metformin HCl | 12.6°, 17.54°, 24.42°, 31.16°, 32.46° |

| Barbital Sodium | 10.82°, 15.08°, 16.88°, 21.28°, 27.06° |

| Metformin–Barbital Crystal | 14.08°, 16.8°, 23.36°, 24.48°, 28.3°, 29.1° |

Sample Preparation and Derivatization Techniques

Liquid-liquid extraction (LLE) is a foundational technique for isolating barbiturates from complex biological matrices such as urine or blood. scispace.comresearchgate.net The principle of LLE relies on the differential solubility of the target analyte between two immiscible liquid phases. For barbiturates, which are acidic compounds, pH adjustment is a critical first step. scispace.com The biological sample is typically acidified to a pH of around 3 to ensure the barbiturate is in its non-ionized, free acid form, which is more soluble in organic solvents. scispace.com

Commonly used organic solvents for extraction include ether, chloroform, or mixtures like n-hexane and ethyl acetate. scispace.comresearchgate.net The process involves mixing the acidified aqueous sample with the organic solvent in a separating funnel, allowing the barbiturate to partition into the organic phase. scispace.com This extraction is often repeated multiple times to maximize recovery. scispace.com The combined organic extracts are then dried, typically using anhydrous sodium sulfate, and evaporated to concentrate the analyte before further analysis. scispace.com A developed LLE method for barbiturate quantification utilized a mixture of n-hexane:ethyl acetate (1:9) to extract the compounds from biological fluids, demonstrating recoveries ranging from 63% to 71%. researchgate.net

Table 2: Example of a Liquid-Liquid Extraction Protocol for Barbiturates

| Step | Procedure | Purpose |

| 1 | Sample Acidification | Adjust sample pH to ~3 with 1N HCl. scispace.com |

| 2 | Extraction | Extract sample three times with 10 mL portions of ether. scispace.com |

| 3 | Drying | Filter the combined ether phases through anhydrous sodium sulfate. scispace.com |

| 4 | Concentration | Evaporate the ether under vacuum. scispace.com |

| 5 | Reconstitution | Dissolve the residue in a small volume of a suitable solvent (e.g., chloroform) for analysis. scispace.com |

Derivatization for Improved Resolution and Detection

Chemical derivatization is often a necessary step before the analysis of barbiturates by gas chromatography-mass spectrometry (GC-MS). nih.gov The primary goals of derivatization are to increase the volatility and thermal stability of the analytes, reduce their polarity, and improve their chromatographic behavior, leading to better resolution and peak shape. nih.govpurdue.edu Barbiturates contain polar N-H groups that can cause poor chromatographic performance. nih.gov

A common derivatization technique is alkylation, specifically methylation. nist.gov This process replaces the acidic protons on the nitrogen atoms with methyl groups. Reagents such as iodomethane (B122720) in the presence of tetramethylammonium (B1211777) hydroxide have been successfully used for this purpose. nist.gov This conversion into less polar derivatives enhances their compatibility with GC systems, leading to improved chromatographic performance and more reliable quantification compared to non-derivatized analysis. nist.gov Derivatization can be crucial for achieving the low limits of detection required in many analytical applications. researchgate.net

Post-column photochemical derivatization is an advanced technique used in High-Performance Liquid Chromatography (HPLC) to enhance the detectability of compounds like barbital. nih.govnih.gov Many barbiturates exhibit maximum UV absorption at lower wavelengths (around 220 nm), where interference from biological sample components can be significant. nih.govnih.gov Photochemical derivatization addresses this by converting the analyte into a photoproduct with a more favorable absorption spectrum. nih.gov

The method involves passing the column effluent through a photoreactor, which contains a UV lamp (e.g., at 254 nm), before it reaches the detector. nih.govdntb.gov.ua For barbiturates, this UV irradiation can induce a dealkylation reaction at the C-5 position of the molecule. nih.gov This chemical change results in a photoproduct that displays a strong absorption maximum at a higher wavelength, typically around 270 nm. nih.govnih.gov Shifting the detection to this longer wavelength increases both the specificity and sensitivity of the analysis by moving it away from the region of matrix interference. nih.govnih.gov Studies have shown this technique can increase the peak signal for certain barbiturates more than 30-fold at 270 nm. nih.gov

Thermoanalytical Methods (e.g., Thermogravimetric Analysis, TG)

Thermoanalytical methods are employed to study the physical and chemical properties of materials as a function of temperature. For barbital hydrochloride, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, decomposition profile, and polymorphism. acs.orgnih.gov

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated over time. acs.org A TGA curve plots mass change against temperature, revealing events such as desolvation (loss of water or solvent) and thermal decomposition. acs.org A material that is thermally stable will show no significant mass loss over a given temperature range. acs.org For verapamil (B1683045) hydrochloride, a similar pharmaceutical salt, TGA showed thermal stability up to 180°C, followed by degradation. nih.gov Such data is essential for determining the upper-temperature limits for storage and processing of barbital hydrochloride.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions. nih.gov DSC has been used to study the complex polymorphic system of barbital, helping to establish the thermodynamic relationships between its different crystal forms. nih.gov

Table 3: Summary of Thermoanalytical Data for Barbital and Related Compounds This table presents typical data obtained from thermoanalytical methods for illustrative purposes.

| Compound/Form | Method | Key Thermal Event | Temperature (°C) |

| Barbital | DSC | Melting Point | ~190 |

| Verapamil HCl | TGA | Onset of Degradation | ~180 nih.gov |

| Verapamil HCl | DSC | Melting Point | 146 nih.gov |

Thermodynamic Studies of Molecular Interactions in Solution

Thermodynamic studies are essential for understanding the behavior of barbital hydrochloride in solution, providing insights into its solubility, stability, and interactions with other molecules. Key thermodynamic functions such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solubilization are calculated to characterize these processes. nih.gov

The solubility of barbiturates has been studied in various aqueous solutions, and the thermodynamic functions of the solubilization process have been determined. nih.gov For instance, the enthalpy and entropy of solubilization can indicate the mechanism by which the molecule interacts with surfactants; a strongly positive entropy of solubilization suggests penetration into a micelle, while a negative value suggests adsorption onto the micellar surface. nih.gov The interaction between barbiturates and ethanol (B145695) has also been examined from a thermodynamic perspective to understand their synergistic depressant effects.